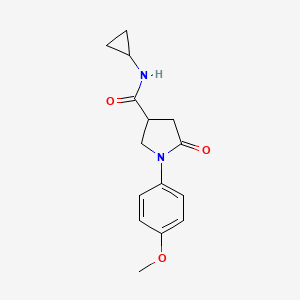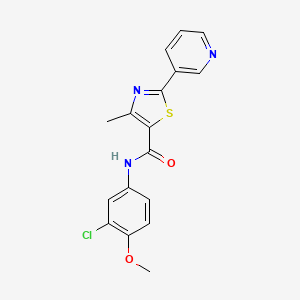
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as CMPTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CMPTC belongs to the class of thiazole derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it has been suggested that N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in disease progression. For example, N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation. In neurological disorders, N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments is its high potency and specificity towards certain enzymes and proteins. This allows for the selective inhibition of disease progression without affecting normal cellular functions. However, one of the limitations of N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects before it can be considered for clinical trials.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-15(24-17(20-10)11-4-3-7-19-9-11)16(22)21-12-5-6-14(23-2)13(18)8-12/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITAJZRGFTVKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



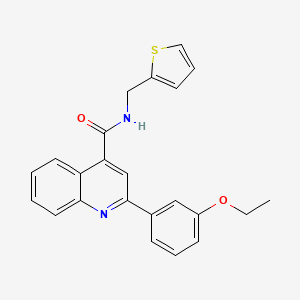
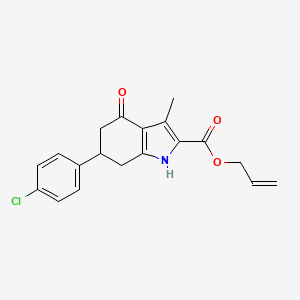
![2-cyano-N-isopropyl-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4842043.png)
![ethyl 4-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4842054.png)
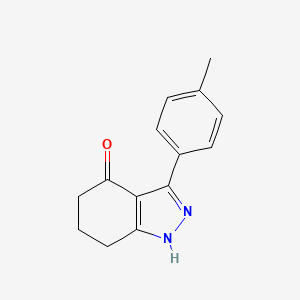
![ethyl [1,6,7-trimethyl-3-(3-methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B4842060.png)
![4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid](/img/structure/B4842063.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4842069.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4842075.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4842083.png)

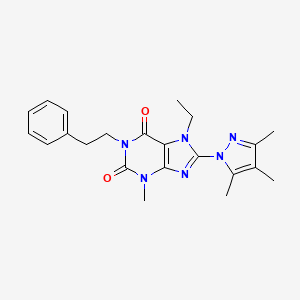
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4842101.png)
